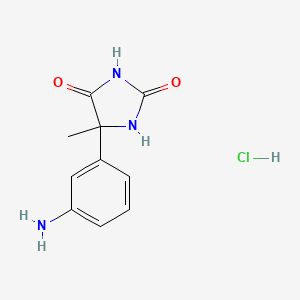
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound belonging to the category of heterocyclic compounds. Known for its multiple functional groups, which contribute to its unique chemical and physical properties, it is utilized in diverse fields ranging from medicinal chemistry to industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Piperidine Ring: : Synthesis typically starts with piperidine, and the reaction conditions often involve acidic or basic environments to facilitate ring formation.
Introduction of Carboxamide Group:
Attachment of Thiophene Groups: : The thiophene groups can be introduced via a Suzuki coupling reaction, utilizing thiophene boronic acids and suitable palladium catalysts.
Methylsulfonyl Group Addition: : The final step often involves the sulfonylation of a methyl group using a sulfonyl chloride, typically under basic conditions.
Industrial Production Methods
On an industrial scale, these reactions can be optimized for efficiency and cost-effectiveness, often utilizing continuous flow techniques and advanced catalytic systems to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly with reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Often involving nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: : Halides, nucleophiles like amines and alcohols, and electrophiles like acyl chlorides.
Major Products Formed
The major products depend on the type of reaction and the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its therapeutic properties in treating conditions like inflammation or infections.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action involves interactions with specific molecular targets, leading to the modulation of biochemical pathways:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Depending on the application, it may affect pathways related to inflammation, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(methylsulfonyl)-N-(thiophen-2-yl)carboxamide
N-(thiophen-3-yl)methyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(pyridin-2-yl)methyl)piperidine-4-carboxamide
Uniqueness
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide is unique due to its combination of thiophene rings and a piperidine core, which confer specific properties and reactivity patterns not commonly observed in other similar compounds.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-15(13-6-10-22-11-13)14-3-2-9-23-14/h2-3,6,9-12,15H,4-5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYEMDMNGUYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2813959.png)


![1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)

![5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2813970.png)
